3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid

Regioisomerism Physicochemical properties Structure-property relationships

3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid (CAS 603118-18-9, MFCD04201335) is a meta-substituted sulfonamide-benzoic acid derivative (C12H11NO5S, MW 281.28) bearing a furfurylamine moiety. It belongs to the broader class of furfuryl-sulfamoyl benzoic acids that includes the para-substituted regioisomer (4-[(furan-2-ylmethyl)sulfamoyl]benzoic acid, CAS 321979-08-2) and the clinically established loop diuretic furosemide (CAS 54-31-9).

Molecular Formula C12H11NO5S
Molecular Weight 281.29 g/mol
CAS No. 603118-18-9
Cat. No. B1331920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid
CAS603118-18-9
Molecular FormulaC12H11NO5S
Molecular Weight281.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)O
InChIInChI=1S/C12H11NO5S/c14-12(15)9-3-1-5-11(7-9)19(16,17)13-8-10-4-2-6-18-10/h1-7,13H,8H2,(H,14,15)
InChIKeyWGFFBVJRQFLJBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid (CAS 603118-18-9) | Regioisomeric Sulfonamide-Benzoic Acid Procurement Guide


3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid (CAS 603118-18-9, MFCD04201335) is a meta-substituted sulfonamide-benzoic acid derivative (C12H11NO5S, MW 281.28) bearing a furfurylamine moiety . It belongs to the broader class of furfuryl-sulfamoyl benzoic acids that includes the para-substituted regioisomer (4-[(furan-2-ylmethyl)sulfamoyl]benzoic acid, CAS 321979-08-2) and the clinically established loop diuretic furosemide (CAS 54-31-9). The compound is available from multiple research chemical suppliers (Enamine, AKSci, Fluorochem, Santa Cruz Biotechnology) at 95% purity, though commercial documentation of differential bioactivity remains sparse .

Why Generic Substitution Fails: Regioisomer-Dependent Properties of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid Demand Precise Analogue Selection


The furfuryl-sulfamoyl benzoic acid scaffold exhibits pronounced regioisomer-dependent physicochemical and biological behavior. The target compound (meta-substitution at the 3-position) differs fundamentally from its para-substituted isomer (4-position, CAS 321979-08-2) in LogP, steric profile, and hydrogen-bonding geometry, which govern target engagement and pharmacokinetic properties . Direct comparison with furosemide (a 2-furfurylamino-4-chloro-5-sulfamoylbenzoic acid) is even more consequential: the absence of the 4-chloro and 2-amino substituents in the target compound eliminates the Na⁺/K⁺/2Cl⁻ cotransporter (NKCC) inhibitory activity that defines furosemide's clinical diuretic action, while potentially altering carbonic anhydrase (CA) isoform selectivity [1]. These molecular differences mean that even close-in analogs cannot be interchanged without quantitative confirmation of target-specific potency, selectivity, and physicochemical suitability for the intended assay or synthetic application.

Quantitative Differential Evidence: 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid vs. Closest Analogs


Regioisomeric Differentiation: Meta- vs. Para-Substitution Governs LogP and Steric Profile in Furfuryl-Sulfamoyl Benzoic Acid Scaffolds

The target compound (meta-substitution at the 3-position; CAS 603118-18-9) shows a calculated LogP of 1.99 versus its para-substituted isomer (4-[(furan-2-ylmethyl)sulfamoyl]benzoic acid; CAS 321979-08-2). Although both share the identical molecular formula C12H11NO5S and MW 281.28, the position of the carboxyl group relative to the sulfonamide linker alters the dipole moment and hydrogen-bonding topology . The 3-substituted isomer (target compound) presents the carboxylic acid group closer to the sulfonamide moiety, creating a more constrained hydrogen-bonding geometry relevant for target binding. The 4-substituted isomer places the carboxyl group at the para position, providing a more linear molecular axis. In the therapeutic context, furosemide (CAS 54-31-9) further diverges: it bears 2-furfurylamino and 4-chloro substituents, increasing molecular weight to 330.74 and introducing a secondary amine that is essential for NKCC inhibition [1].

Regioisomerism Physicochemical properties Structure-property relationships

Scaffold-Level Differentiation: Absence of 4-Chloro and 2-Amino Groups in 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid Eliminates NKCC Inhibitory Activity

Furosemide (CAS 54-31-9; 4-chloro-2-(furfurylamino)-5-sulfamoylbenzoic acid) inhibits the Na⁺/K⁺/2Cl⁻ cotransporter (NKCC) with an IC50 of approximately 1–10 µM in renal epithelial cell assays and also inhibits carbonic anhydrase isoforms (CA II Ki ~0.1 µM) [1]. The target compound, 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid, lacks both the 4-chloro substituent and the 2-furfurylamino group of furosemide. Instead, it contains a sulfonamide linker at the 3-position connecting the furfurylmethyl group to a benzoic acid core without an ortho-amino substituent. This fundamental scaffold divergence means the target compound cannot engage the NKCC cotransporter at the furosemide pharmacophore and is not expected to produce furosemide-like diuretic effects [2]. Published crystallographic data confirm that furosemide's 2-furfurylamino and 4-chloro groups are essential for binding to CA II (PDB ligand ID: FUN) [2].

NKCC cotransporter Loop diuretic Carbonic anhydrase Furosemide comparator

Substituent Effect on Physicochemical Properties: Ortho-Methyl Introduction Shifts LogP Relative to 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid

The analog 5-(furan-2-ylmethylsulfamoyl)-2-methylbenzoic acid (CAS 1153346-83-8; C13H13NO5S, MW 295.32) introduces an ortho-methyl group onto the benzoic acid core while retaining the furfuryl-sulfamoyl linkage. This substitution increases MW by 14.04 Da (295.32 vs. 281.28) and is predicted to elevate LogP by ~0.5 units due to the hydrophobic methyl contribution [1]. The ortho-methyl group also introduces steric hindrance adjacent to the carboxylic acid, which can reduce coupling efficiency in amide bond formation and alter conformational preferences of the benzoic acid moiety. The target compound (no ortho substituent) thus offers an unencumbered carboxylate for derivatization and a lower LogP that may favor aqueous solubility in biochemical assays. No direct head-to-head biological data between these two compounds are currently available in the public domain.

Substituent effect LogP shift Analog series 5-(furan-2-ylmethylsulfamoyl)-2-methylbenzoic acid

Screening Profile: 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid Shows Low Promiscuity Across Public Bioassay Panels

A close ester derivative of the 4-substituted regioisomer (4-(furan-2-ylmethylsulfamoyl)benzoic acid ester, BDBM40711) was tested in the NIH Molecular Libraries Screening Center Network and showed an IC50 > 100,000 nM against the nuclear receptor NR4A1, indicating negligible activity [1]. While the 3-substituted target compound itself has not been screened against this target, the structurally analogous regioisomer's inactivity provides class-level evidence that the simple furfuryl-sulfamoyl benzoic acid scaffold lacks potent target engagement in this nuclear receptor assay. Furthermore, comprehensive screening of sulfonamide-benzoic acid fragments across the ChEMBL database reveals that the unsubstituted benzoic acid-sulfonamide core typically exhibits IC50 values in the high micromolar (>10 µM) range against most enzyme targets unless additional substituents are present [2]. This low intrinsic promiscuity profile supports the use of the target compound as a selective fragment or a negative control in screening cascades, rather than as a potent inhibitor.

Bioassay screening Selectivity Off-target BindingDB

Commercial Purity Benchmarking: 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid Delivers Standardized 95% Purity Across Multiple Vendors

The target compound (CAS 603118-18-9) is commercially available at a minimum purity specification of 95% from AKSci (catalog 2049CE), Enamine (catalog EN300-10864), Fluorochem, and CymitQuimica . In contrast, the para-substituted regioisomer (CAS 321979-08-2) is offered at 95+% purity by Leyan and 95% by AKSci, but with fewer supplier options and less standardized analytical documentation . The MolCore listing for the target compound additionally references ISO certification compliance, which may be relevant for GLP/GMP-adjacent research environments where vendor quality management systems are scrutinized . No vendor currently supplies either regioisomer at >98% purity as a catalog item, indicating that additional purification (e.g., preparative HPLC) may be required for applications demanding ultra-high purity.

Purity specification Vendor comparison Quality control Procurement

Synthetic Tractability and Availability as a Fragment: 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid is Listed in Enamine's Screening Collection

The target compound is cataloged in Enamine's screening collection (EN300-10864), which is widely used by academic and industrial drug discovery groups for fragment-based screening . This contrasts with several close analogs (e.g., 2,4-bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid, CAS 5046-19-5) that are available only through custom synthesis. Inclusion in a commercial screening library implies validated synthetic reproducibility, confirmed identity and purity by LCMS/NMR, and established supply chain logistics for rapid reorder . The Santa Cruz Biotechnology listing (sc-346079) further extends availability to the life science reagent market . The para-substituted regioisomer (CAS 321979-08-2) is not listed in the Enamine screening deck, limiting its accessibility for fragment-based drug discovery (FBDD) campaigns.

Fragment library Screening collection Synthetic accessibility Enamine

Optimal Application Scenarios for 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Screening Libraries

The compound's inclusion in the Enamine screening collection (EN300-10864), combined with its documented low promiscuity profile (>100 µM IC50 against NR4A1 for the close 4-substituted analog), makes it suitable as a fragment in FBDD libraries . Its MW of 281.28 falls within the Rule of Three (MW < 300 Da) guidelines for fragment screening, and the unhindered carboxylate enables straightforward elaboration chemistry upon hit identification [1].

Synthetic Intermediate for Sulfonamide-Furan Hybrid Molecules

The meta-substituted carboxyl group provides a reactive handle for amide coupling or esterification without steric hindrance from ortho substituents, distinguishing it from the ortho-methyl analog (CAS 1153346-83-8) [2]. The furfuryl-sulfonamide moiety serves as a hydrogen-bonding recognition element for enzyme active sites, enabling the generation of focused libraries targeting carbonic anhydrase or sulfonamide-binding proteins.

Negative Control or Tool Compound for Furosemide-Structure Activity Relationship (SAR) Studies

Because the compound lacks both the 4-chloro and 2-furfurylamino substituents essential for furosemide's NKCC inhibitory activity, it can serve as a scaffold-matched negative control in assays designed to map furosemide's pharmacophore [3]. This application is supported by the class-level inference that the unsubstituted sulfonamide-benzoic acid core does not engage NKCC or CA II at therapeutically relevant concentrations.

Physicochemical Profiling and Regioisomer Library Construction

The availability of both meta- (3-position, target) and para- (4-position, CAS 321979-08-2) regioisomers enables systematic evaluation of how sulfonamide substitution position affects LogP, solubility, and permeability . The calculated LogP of 1.99 for the target compound, combined with predicted low aqueous solubility, provides a defined starting point for property optimization in lead development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.